molecular formula C15H21NO4 B1291711 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid CAS No. 132691-45-3

3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid

Cat. No. B1291711
M. Wt: 279.33 g/mol
InChI Key: VCUMJMFHSOBLMG-UHFFFAOYSA-N
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Description

The compound of interest, 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid, is a chemical entity that appears to be related to a family of compounds with tert-butoxycarbonylamino groups. These compounds are often used in the synthesis of various pharmaceuticals and as intermediates in organic chemistry. The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis.

Synthesis Analysis

The synthesis of related compounds often involves multistep processes starting from commercially available precursors. For example, the synthesis of (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate was achieved starting from l-DOPA, which underwent protection and iodination steps . Similarly, the synthesis of Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate from L-aspartic acid involved selective methylation, Boc-protection, acylation, reduction, and oxidation steps . These examples demonstrate the complexity and the multi-step nature of synthesizing compounds with tert-butoxycarbonylamino groups.

Molecular Structure Analysis

The molecular structure of compounds with tert-butoxycarbonylamino groups has been studied using various spectroscopic techniques. For instance, the crystal structure of O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine was examined to understand the role of N-methylation in peptide conformation . The structure of related compounds is confirmed using techniques such as IR, NMR (1H, 13C, 2D COSY, HSQC), ESI-MS, and HRMS .

Chemical Reactions Analysis

The tert-butoxycarbonylamino group is involved in various chemical reactions, particularly as a protecting group in peptide synthesis. It can be introduced into a molecule through Boc-protection reactions and removed under acidic conditions. The synthesis of (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester showcases the regioselective functionalization of different positions on a molecule . The tert-butoxycarbonylamino group's reactivity is also highlighted in the synthesis of (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid, where it is involved in acylation and metal-catalyzed reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with tert-butoxycarbonylamino groups are influenced by the presence of this group. For example, the melting point of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a related compound, was reported to be between 63-65 °C . The tert-butoxycarbonylamino group also affects the solubility and stability of the compounds it is part of. The safety evaluation of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, esters with C13-C15 branched and linear alcohols, for use in food contact materials, indicates that the physical and chemical properties of these compounds are important for their applications and potential migration into food .

Scientific Research Applications

Synthesis and Structural Analysis

The chemical compound 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid, and its derivatives, play a significant role in organic synthesis and structural analysis. For instance, (S)‐3‐(tert‐Butyloxycarbonylamino)‐4‐Phenylbutanoic Acid is involved in the synthesis of ketones, diazo compounds, and carbamates, indicating its utility in producing potentially explosive diazo ketones and carbamate esters. This compound's synthesis involves acylation, rearrangements, and metal-catalyzed reactions, showcasing its versatility in organic synthesis (Linder, Steurer, & Podlech, 2003). Moreover, the study of the crystal structure of O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, a related compound, examines the impact of N-methylation on peptide conformation, demonstrating the significance of such derivatives in understanding molecular and structural properties of organic compounds (Jankowska et al., 2002).

Drug Synthesis and Pharmaceutical Research

In pharmaceutical research, the tert-butoxycarbonyl (Boc) amino group plays a critical role in the synthesis of drug intermediates. For example, Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of sitagliptin, is synthesized from L-aspartic acid, highlighting the importance of Boc-protected amino acids in the preparation of pharmaceuticals (Zhang Xingxian, 2012). This process involves selective methylation, Boc-protection, acylation, reduction, and oxidation steps, emphasizing the compound's utility in creating medically significant molecules.

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12-6-4-11(5-7-12)8-9-13(17)18/h4-7H,8-10H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUMJMFHSOBLMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624343
Record name 3-(4-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid

CAS RN

132691-45-3
Record name 4-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132691-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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